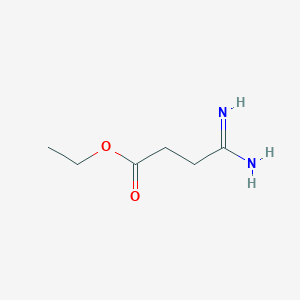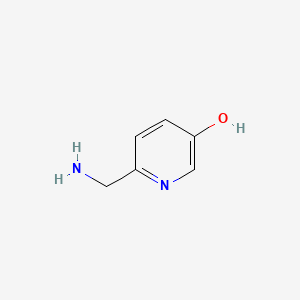![molecular formula C8H11N3O4 B1396276 [4-(carboxymethyl)-3,5-dimethyl-1H-1,2,4-triazol-4-ium-1-yl]acetate CAS No. 1452574-96-7](/img/structure/B1396276.png)
[4-(carboxymethyl)-3,5-dimethyl-1H-1,2,4-triazol-4-ium-1-yl]acetate
Descripción general
Descripción
Carboxymethyl cellulose (CMC) is a cellulose derivative with carboxymethyl groups (-CH2-COOH) bound to some of the hydroxyl groups of the glucopyranose monomers that make up the cellulose backbone .
Synthesis Analysis
CMC is synthesized by the alkali-catalyzed reaction of cellulose with chloroacetic acid . The polar (organic acid) carboxyl groups render the cellulose soluble and chemically reactive .Molecular Structure Analysis
The functional properties of CMC depend on the degree of substitution of the cellulose structure (i.e., how many of the hydroxyl groups have been converted to carboxymethyl (oxy) groups in the substitution reaction), as well as the chain length of the cellulose backbone structure and the degree of clustering of the carboxymethyl substituents .Chemical Reactions Analysis
In the synthesis of CMC, an etherification process is applied to prepare CMC from cellulosic fibers using monochloroacetic acid and sodium hydroxide as the solvent medium .Physical And Chemical Properties Analysis
CMC has high viscosity, is nontoxic, and is generally considered to be hypoallergenic, as the major source fiber is either softwood pulp or cotton linter . The total number of carboxyl groups present in the hydrogel was measured using Equation (1). Carboxyl content (mEq100 g) =((Va − Vp) × NW) × 100 .Aplicaciones Científicas De Investigación
Antiviral Activities
- A study found that derivatives of 1,2,4-triazole exhibited moderate virucidal activity and could partially inhibit the absorption of viruses to susceptible cells (Modzelewska-Banachiewicz & Kamińska, 2001).
Growth Regulatory Properties
- Compounds synthesized from 1,2,4-triazole showed potential as plant growth stimulators, indicating their utility in agricultural research (Eliazyan et al., 2011).
Structural and Supramolecular Studies
- Research on the molecular structures of 1,2,4-triazole derivatives via single-crystal X-ray diffraction aids in understanding their supramolecular assembly and potential applications in material science (Artime et al., 2018).
Antifungal Agent Development
- New compounds synthesized from 1,2,4-triazole exhibited significant antifungal activity, highlighting their potential in developing new antifungal agents (Ünver et al., 2010).
Anion Sensors
- Certain 1,2,4-triazole derivatives were effective as selective sensors for acetate anions, demonstrating their application in chemical sensing technologies (Balakit et al., 2020).
Pharmaceutical Ingredient Analysis
- The compound was studied for its antioxidant and hepatoprotective properties, and methods were developed for determining its presence in pharmaceutical substances (Shcherbyna et al., 2019).
Photodegradation Studies
- Understanding the photostability of triazole fungicides, including their photodegradation in various solvents, is crucial for their effective application in agriculture (Nag & Dureja, 1997).
Mecanismo De Acción
Target of Action
The compound [4-(carboxymethyl)-3,5-dimethyl-1H-1,2,4-triazol-4-ium-1-yl]acetate, also known as 2-(4-(Carboxymethyl)-3,5-dimethyl-1H-1,2,4-triazol-4-ium-1-yl)acetate, is a derivative of carboxymethyl cellulose (CMC) . CMC is a water-soluble derivative of cellulose and is widely used in various industries due to its characteristic surface properties, mechanical strength, tunable hydrophilicity, and viscous properties
Mode of Action
It’s known that cmc and its derivatives interact with their targets through their anionic carboxymethyl groups . These groups replace the hydrogen atoms from some hydroxyl groups present in the pristine cellulose infrastructure , which may influence the interaction with its targets.
Biochemical Pathways
It’s known that cmc and its derivatives have been used in various applications, including food, paper, textile, and pharmaceutical industries, biomedical engineering, wastewater treatment, and energy production .
Pharmacokinetics
It’s known that the physicochemical properties of cmc and its derivatives, such as water solubility and hydrophilicity, can influence their bioavailability .
Result of Action
It’s known that cmc and its derivatives have various applications due to their characteristic properties . For example, CMC-based hydrogels have been used in wound dressing due to their excellent capability of maintaining a moist environment around the targeted wound area, which accelerates cell growth, facilitates the functioning of enzymes and hormones, and enhances cell growth factors significantly .
Action Environment
It’s known that the size and quality of plant fibers, which are used to produce cmc and its derivatives, are affected by environmental conditions such as growth location, nutrient availability, temperatures, and season .
Safety and Hazards
Direcciones Futuras
CMC-based materials are cheap, environment friendly, hydrophilic, biodegradable, non-toxic, and biocompatible which render it a desirable material in energy storage devices . The increasing demand for bio-based materials is gaining more attention for immediate applications in biomedical fields such as tissue engineering, wound healing, and drug delivery .
Propiedades
IUPAC Name |
2-[4-(carboxymethyl)-3,5-dimethyl-1,2,4-triazol-4-ium-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-5-9-11(4-8(14)15)6(2)10(5)3-7(12)13/h3-4H2,1-2H3,(H-,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNHSBGUKWKREJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=[N+]1CC(=O)O)C)CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-7-iodothieno[3,2-d]pyrimidine](/img/structure/B1396194.png)




![8-Oxa-5-azaspiro[3.5]nonane](/img/structure/B1396203.png)
![(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1396204.png)

![2-Azabicyclo[2.2.2]octane-3,5-dione](/img/structure/B1396208.png)


![cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one](/img/structure/B1396212.png)
![3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1396213.png)
![(R,R)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1396216.png)